molecular formula C14H4N2O2 B11877121 1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile

Cat. No.: B11877121
M. Wt: 232.19 g/mol
InChI Key: PFDXAWAPZSXJKK-UHFFFAOYSA-N
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Description

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile is a chemical compound with the molecular formula C14H4N2O2 and a molecular weight of 232.19 g/mol It is known for its unique structure, which includes two oxo groups and two cyano groups attached to an acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile typically involves the reaction of acenaphthylene derivatives with suitable reagents to introduce the oxo and cyano groups. One common method involves the oxidation of acenaphthylene-5,6-dicarbonitrile using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acenaphthylene derivatives, dihydroxy derivatives, and more complex oxo compounds .

Scientific Research Applications

1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxo and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their activity and function. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Acenaphthylenedione: Similar structure but lacks the cyano groups.

    5,6-Dibromoacenaphthylene: Contains bromine atoms instead of cyano groups.

    5,6-Acenaphthylenedicarbonitrile: Similar but lacks the oxo groups.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H4N2O2

Molecular Weight

232.19 g/mol

IUPAC Name

1,2-dioxoacenaphthylene-5,6-dicarbonitrile

InChI

InChI=1S/C14H4N2O2/c15-5-7-1-3-9-12-10(14(18)13(9)17)4-2-8(6-16)11(7)12/h1-4H

InChI Key

PFDXAWAPZSXJKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C(C3=C1C#N)C#N)C(=O)C2=O

Origin of Product

United States

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